[4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE
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Overview
Description
[4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then substituted with a 2-methylphenyl group and a trifluoromethylphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its piperazine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on various molecular targets, including receptors and enzymes, to exert its effects.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of [4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
[4-(2-METHOXYPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE: Similar structure but with a methoxy group instead of a methyl group.
[4-(2-CHLOROPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE: Similar structure but with a chloro group instead of a methyl group.
Uniqueness
[4-(2-METHYLPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a trifluoromethyl group enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-14-5-2-3-8-17(14)23-9-11-24(12-10-23)18(25)15-6-4-7-16(13-15)19(20,21)22/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWVWCYETCXZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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